molecular formula C10H15N3O3 B13926706 Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate

Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate

Cat. No.: B13926706
M. Wt: 225.24 g/mol
InChI Key: ATXFAJPRSZETJN-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate is a chemical compound with the molecular formula C10H15N3O3 It is a derivative of picolinic acid, which is known for its applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate typically involves the reaction of picolinic acid derivatives with appropriate amines and methoxyethyl groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group, used in various chemical and biological applications.

    Methyl 6-(aminomethyl)picolinate: Another picolinic acid derivative with similar structural features.

Uniqueness

Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 5-amino-6-(2-methoxyethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-15-6-5-12-9-7(11)3-4-8(13-9)10(14)16-2/h3-4H,5-6,11H2,1-2H3,(H,12,13)

InChI Key

ATXFAJPRSZETJN-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=CC(=N1)C(=O)OC)N

Origin of Product

United States

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